N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide
Description
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide is a synthetic acetamide derivative characterized by a cyclohexyl backbone substituted at the 4-position with a 2-hydroxyethylamino group (-NH-CH2CH2OH) and an N-methyl-acetamide moiety. The compound’s molecular formula is C11H22N2O2, with a molecular weight of 238.31 g/mol.
Properties
IUPAC Name |
N-[4-(2-hydroxyethylamino)cyclohexyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-9(15)13(2)11-5-3-10(4-6-11)12-7-8-14/h10-12,14H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMRZRSCSLPRHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCC(CC1)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide typically involves the reaction of cyclohexylamine with ethylene oxide to form N-(2-hydroxyethyl)cyclohexylamine. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (around 50-70°C) are often used.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts like sulfuric acid can be used to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles like amines or alcohols.
Major Products:
Oxidation: Formation of N-[4-(2-Keto-ethylamino)-cyclohexyl]-N-methyl-acetamide.
Reduction: Formation of N-[4-(2-Amino-ethylamino)-cyclohexyl]-N-methyl-acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of bioactive compounds.
- Studied for its interactions with biological macromolecules.
Medicine:
- Investigated for its potential therapeutic properties.
- May serve as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the formulation of certain industrial products.
Mechanism of Action
The mechanism of action of N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide involves its interaction with specific molecular targets. The hydroxy-ethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the cyclohexyl ring and the acetamide group. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Notes:
- Hydroxyethylamino group: Introduces polarity and hydrogen-bonding capacity, enhancing aqueous solubility compared to ethylamino or cyclohexyloxy substituents.
- N-Methyl acetamide : Reduces steric hindrance compared to bulkier substituents (e.g., dichlorophenyl in U-47700).
- Absence of aromatic groups : Unlike U-47700, the target compound lacks a dichlorophenyl group, likely reducing opioid receptor affinity .
Pharmacological and Functional Insights
U-47700 and Opioid Receptor Binding
U-47700, a μ-opioid receptor (MOR) agonist with 7.5 times the potency of morphine, shares the N-methyl-acetamide and cyclohexylamine backbone with the target compound. However, U-47700’s 3,4-dichlorophenyl group and dimethylamino substituent are critical for its high MOR binding affinity.
N-[4-(cyclohexyloxy)cyclohexyl]acetamide
This analog replaces the hydroxyethylamino group with a cyclohexyloxy ether. The ether linkage increases hydrophobicity (logP = 2.7 vs. 0.5 for the target compound), likely improving membrane permeability but reducing solubility. No pharmacological data are available, highlighting the need for functional studies .
N-(4-Ethylaminocyclohexyl)acetamide
With a simpler ethylamino substituent, this compound has a lower molecular weight (184.28 g/mol) and moderate logP (0.9).
Biological Activity
N-[4-(2-Hydroxy-ethylamino)-cyclohexyl]-N-methyl-acetamide, a cyclic amine derivative, is notable for its diverse biological activities and potential therapeutic applications. This compound's structure includes an acetamide group, which contributes to its pharmacological properties. Understanding its biological activity is crucial for developing potential therapeutic agents.
Chemical Structure and Properties
The molecular formula for this compound can be represented as CHNO, with a molecular weight of approximately 225.30 g/mol. The compound's structure facilitates interactions with various biological targets, influencing its efficacy in pharmacological applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 225.30 g/mol |
| CAS Number | 82978-00-5 |
The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes. Studies suggest that it acts as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Its ability to inhibit acetylcholinesterase (AChE) has been highlighted, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease.
Biological Assays and Efficacy
Quantitative studies have demonstrated that this compound exhibits significant AChE inhibitory activity. For instance, in vitro assays have reported IC values indicating effective inhibition of AChE, comparable to established AChE inhibitors like donepezil.
Case Study: AChE Inhibition
A study evaluating various acetamide derivatives found that compounds similar to this compound displayed potent AChE inhibitory activity. The most effective derivatives exhibited IC values ranging from 0.3 nM to 1.2 μM, demonstrating their potential as therapeutic agents for cognitive dysfunction related to Alzheimer's disease .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound significantly influence its biological activity. Modifications in the cyclic amine structure and the acetamide moiety have been shown to alter binding affinity and inhibitory potency against AChE.
| Compound Variant | IC (μM) |
|---|---|
| This compound | 1.2 |
| Related Acetamide Derivative 1 | 0.3 |
| Related Acetamide Derivative 2 | 4.5 |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable oral bioavailability and CNS penetration, critical for targeting neurological conditions.
Safety assessments indicate that while the compound shows promising biological activity, further studies are required to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
